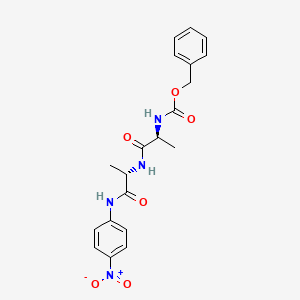
Z-Ala-ala-pna
Descripción general
Descripción
“Z-Ala-ala-pna” is a peptide nucleic acid (PNA) derivative . Peptide nucleic acids are DNA/RNA analogs in which the sugar-phosphate backbone is replaced by N-2-aminoethylglycine repeating units . This results in a neutral skeleton, leading to significant stability of its hybrid structure with complementary oligonucleotides .
Synthesis Analysis
The synthesis of peptide nucleic acids (PNAs) like “Z-Ala-ala-pna” can be achieved using peptide type chemistry .
Molecular Structure Analysis
Peptide nucleic acids (PNAs) are DNA/RNA analogs in which the sugar-phosphate backbone is replaced by N-2-aminoethylglycine repeating units . This results in a neutral skeleton, leading to significant stability of its hybrid structure with complementary olig
Aplicaciones Científicas De Investigación
Enzymatic Synthesis in Organic Solvents
Z-Ala-ala-pna plays a significant role in enzymatic peptide synthesis within organic solvents. Getun et al. (1997) explored its synthesis using SDS-subtilisin complex as a catalyst in organic solvents, demonstrating its potential in peptide chemistry and the ability to mitigate issues like secondary hydrolysis of the product in water-based solutions (Getun et al., 1997).
Biocatalysts for Peptide Synthesis
Filippova et al. (2001) studied the use of Z-Ala-ala-pna in the context of immobilized proteinases on polyvinyl alcohol cryogel. These biocatalysts exhibited high synthetic efficiency and stability in water and organic solvent mixtures, further emphasizing its role in peptide synthesis (Filippova et al., 2001).
Targeted Photodynamic Therapy
In the field of photodynamic therapy, particularly for cancer treatment, Z-Ala-ala-pna derivatives have been explored. Tan et al. (2015) designed a core/shell-structured vehicle using Z-Ala-ala-pna coordination polymers for targeted pro-photosensitizer delivery. This highlights its application in developing innovative cancer therapies (Tan et al., 2015).
Kinetic Analysis in Enzymatic Reactions
Z-Ala-ala-pna has been utilized in studies analyzing the kinetics of enzymatic reactions. Brömme and Fittkau (1985) examined its role in relation to thermitase, subtilisin BPN', and alpha-chymotrypsin, providing insights into the efficiency of different substrates and inhibitors in enzymatic processes (Brömme & Fittkau, 1985).
Protein
Structure Refinement and PredictionThe refinement and prediction of protein structures using NMR chemical shifts and quantum chemistry have also incorporated Z-Ala-ala-pna. Le et al. (1995) presented an approach that utilizes spectroscopic parameters, including those related to Z-Ala-ala-pna, for deriving structural information about proteins. This method highlights the role of Z-Ala-ala-pna in advanced biochemical analysis and protein structure studies (Le et al., 1995).
Synthesis in Aprotic Solvents
The behavior of enzymes in aprotic solvents, catalyzing the synthesis of peptides including Z-Ala-ala-pna, was investigated by Getun et al. (1998). This study provided insights into the solubility and activity of enzymes like subtilisin in solvents like acetonitrile, highlighting the feasibility of synthesizing hydrophobic peptides like Z-Ala-ala-pna in non-aqueous environments (Getun et al., 1998).
Chemically Triggered Release in Targeted Therapy
Plaunt et al. (2014) explored the chemically triggered release of 5-aminolevulinic acid from liposomes, involving compounds related to Z-Ala-ala-pna. This research is particularly relevant in the context of targeted drug delivery systems for therapies like photodynamic therapy, demonstrating the potential of Z-Ala-ala-pna derivatives in medical applications (Plaunt et al., 2014).
Substrate Specificity in Proteinase Activity
Research by Okada et al. (1981) involved the use of stereoisomeric Z-Ala-ala-pna in studying substrate specificity of human spleen fibrinolytic proteinase. This contributes to our understanding of enzyme activity and specificity, particularly in the context of medical conditions like thrombosis (Okada et al., 1981).
Stability and Catalytic Properties in Organic Media
Belyaeva et al. (2008) investigated the stability and catalytic properties of enzymes like thermolysin in organic media, synthesizing peptides including Z-Ala-ala-pna. This research adds to the understanding of biocatalysts' behavior in non-aqueous environments, which is critical for industrial and pharmaceutical peptide synthesis (Belyaeva et al., 2008).
Propiedades
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O6/c1-13(19(26)23-16-8-10-17(11-9-16)24(28)29)21-18(25)14(2)22-20(27)30-12-15-6-4-3-5-7-15/h3-11,13-14H,12H2,1-2H3,(H,21,25)(H,22,27)(H,23,26)/t13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBKJDFIMPSKNT-KBPBESRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](C)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428630 | |
| Record name | AC1OLRRE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Ala-ala-pna | |
CAS RN |
61043-58-1 | |
| Record name | AC1OLRRE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



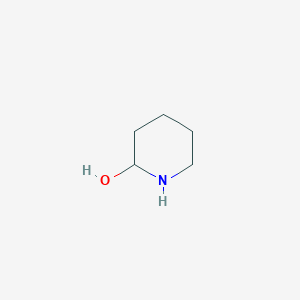
![7-nitro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B1352358.png)
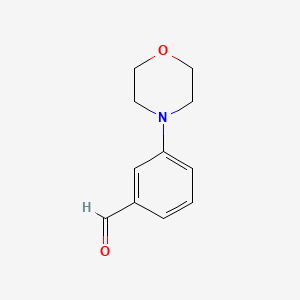
![[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol](/img/structure/B1352362.png)


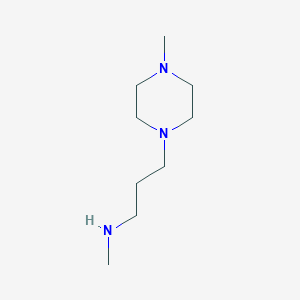




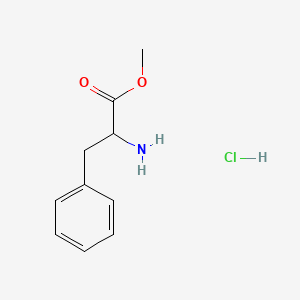

![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine](/img/structure/B1352387.png)